Diphenylmethane
Overview
Description
Diphenylmethane is an organic compound with the molecular formula C₁₃H₁₂. It consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups. This compound is a white solid at room temperature and is commonly used as a building block in organic chemistry .
Mechanism of Action
Target of Action
Diphenylmethane is an organic compound with the formula (C6H5)2CH2 . It is a common skeleton in organic chemistry . .
Mode of Action
It has been observed that this compound species can accumulate within zeolite pores and subsequently decompose .
Biochemical Pathways
It is known that this compound is widely used in the synthesis of luminogens for aggregation-induced emission (aie) and used in the preparation of a polymerization initiator, diphenylmethyl potassium (dpmk) .
Result of Action
Prolonged or repeated exposure to high concentrations of this compound may lead to skin, eye, and respiratory system irritation. In addition, there is a possibility of central nervous system stimulation and liver damage if it is absorbed into the body .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the U.S. Environmental Protection Agency (EPA) has expressed concerns about potential health effects that may result from exposures to the consumer or self-employed worker while using products containing uncured (unreacted) diisocyanates (e.g., spray applied foam sealants, adhesives, and coatings) or incidental exposures to the general population while such products are used in or around buildings including homes or schools .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylmethane can be synthesized through the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_5)_2\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound can be produced using various condensing agents such as hydrogen fluoride, beryllium chloride, zinc dust, zinc chloride, or aluminum amalgam. Another method involves the reduction of benzophenone using hydriodic acid and phosphorus .
Types of Reactions:
Nitration: this compound undergoes nitration when heated with a mixture of concentrated nitric acid and concentrated sulfuric acid.
Halogenation: When treated with liquid bromine, it undergoes bromination at the methane carbon.
Oxidation: Upon oxidation, this compound gives benzophenone.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Liquid bromine.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nitration: Nitro-diphenylmethane.
Halogenation: Bromothis compound.
Oxidation: Benzophenone.
Scientific Research Applications
Diphenylmethane and its derivatives have found applications in various fields:
Comparison with Similar Compounds
Toluene (Methylbenzene): Similar in structure but contains only one phenyl group attached to a methyl group.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Tetraphenylmethane: Contains four phenyl groups attached to a central carbon atom.
Uniqueness of Diphenylmethane: this compound is unique due to its balanced structure, which allows it to participate in a variety of chemical reactions while maintaining stability. Its derivatives exhibit a wide range of biological activities, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
benzylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYITDELCSZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041891 | |
Record name | Diphenylmethane | |
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Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann] | |
Record name | Benzene, 1,1'-methylenebis- | |
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Record name | Diphenylmethane | |
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Boiling Point |
264.5 °C | |
Record name | 1,1'-METHYLENEBISBENZENE | |
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Flash Point |
130 °C, 266 °F (130 °C) (CLOSED CUP) | |
Record name | Diphenylmethane | |
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Solubility |
In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform. | |
Record name | 1,1'-METHYLENEBISBENZENE | |
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Density |
1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid) | |
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Vapor Density |
5.8 (Air= 1) | |
Record name | 1,1'-METHYLENEBISBENZENE | |
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Vapor Pressure |
0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C | |
Record name | Diphenylmethane | |
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Color/Form |
Orthorhombic needles, Long, colorless needles, Liquid | |
CAS No. |
101-81-5 | |
Record name | Diphenylmethane | |
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Record name | 1,1'-Methylenebisbenzene | |
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Record name | Benzene, 1,1'-methylenebis- | |
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Record name | Diphenylmethane | |
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Record name | Diphenylmethane | |
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Record name | DIPHENYLMETHANE | |
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Record name | 1,1'-METHYLENEBISBENZENE | |
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Melting Point |
25.4 °C | |
Record name | 1,1'-METHYLENEBISBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylmethane?
A1: this compound has the molecular formula C13H12 and a molecular weight of 168.23 g/mol.
Q2: Are there any interesting spectroscopic features of this compound?
A: Yes, the UV spectrum of this compound shows two maxima, λmax at 265 mμ and λmax at 313 mμ. [] This is similar to the spectrum of 4,4'-di-[dimethylamino]-diphenylmethane. [] Additionally, infrared spectroscopy and 1H-NMR have been used to confirm the structure of this compound derivatives. [, ]
Q3: What is the conformational flexibility of this compound?
A: this compound exhibits conformational flexibility, especially in systems with short aliphatic bridges like [4.1]-bridged systems. [] This flexibility can be studied using techniques like UV spectroscopy and temperature-dependent 1H NMR. []
Q4: What are the applications of this compound derivatives in material science?
A: this compound diisocyanate (MDI) is a crucial component in polyurethane production. [, , ] Polyurethanes are versatile materials used in various applications, including foams, elastomers, and coatings. [, , ]
Q5: How does the structure of polyester polyols impact the properties of thermoplastic polyurethane elastomers made with this compound diisocyanate?
A: The sequence structure of polyester polyols significantly influences the properties of thermoplastic polyurethane elastomers synthesized with this compound diisocyanate. For instance, using polyester polyols with a more ordered structure leads to higher reactivity with this compound diisocyanate and improved microphase separation in the resulting thermoplastic polyurethane elastomers. []
Q6: Can this compound derivatives act as catalysts?
A: Yes, this compound derivatives with guanidine units can catalyze HPNP transesterification reactions. []
Q7: How does modifying the spacer group in bifunctional this compound-based artificial phosphodiesterases affect catalytic efficiency?
A: Substituting the methylene group in the this compound spacer with bulkier groups like cyclohexylidene and adamantylidene enhances catalytic efficiency. [] This enhancement is attributed to both entropic and electronic factors. []
Q8: How is computational chemistry used to study this compound?
A: Computational techniques like Density Functional Theory (DFT) are used to calculate the torsional energy surfaces of this compound, providing insights into its conformational preferences. [] These calculations help understand the molecule's structural flexibility and potential energy barriers for different conformations.
Q9: Can you elaborate on the application of computational methods to understand vibronic coupling in this compound derivatives?
A: Theoretical models, parameterized using time-dependent density functional theory and equation of motion coupled cluster calculations, successfully explain the vibronic coupling observed in the jet-cooled spectra of partly deuterated this compound (DPM-d5). [, ] These models provide insights into the influence of vibronic effects on spectral features like intensity, transition dipole moments, and localization/delocalization of wavefunctions. [, ]
Q10: How do structural modifications of this compound influence the activity of P450cam monooxygenase?
A: Engineering the active site of P450cam monooxygenase by altering specific residues, such as F87, Y96, and L244, can change its substrate specificity to accept this compound. [] Modifications at position 396 can further fine-tune the enzyme's activity and product distribution. []
Q11: Does this compound pose any environmental concerns?
A: While this compound itself hasn't been highlighted as a major environmental concern in these studies, its chlorinated derivatives like DDT are known for their persistence and bioaccumulation in the environment. []
Q12: Are there any studies on the environmental fate of polymeric MDI?
A: Yes, studies simulating accidental polymeric MDI pollution in artificial ponds found that it primarily polymerizes into inert polyurea on the sediment, releasing carbon dioxide. [] While this process temporarily influences the water's pH, no direct adverse effects on pelagic organisms were observed. []
Q13: What is the role of this compound in understanding lignin structure?
A: this compound structures within lignin contribute to its complex structure. [] Studies have investigated the contribution of different this compound model compounds to nitrobenzene oxidation products, a technique used to analyze lignin structure. [] These findings suggest the need to reassess the assumption that diphenylmethanes do not yield oxidation products in this analytical method. []
Q14: How is this compound and its metabolites analyzed?
A: Several analytical techniques are employed, including:* Gas Chromatography: Used to analyze this compound breakdown products in model marine ecosystems. []* Thin Layer Chromatography: Employed in conjunction with 14C-determination to quantify this compound metabolites like benzhydrol and hydroxydiphenylmethanes in rat urine, feces, and bile. [] * High-Performance Liquid Chromatography (HPLC): Used to determine the purity of synthesized N,N′-(4,4′-diphenylmethane)bismaleimide. []
Q15: What are the applications of this compound in the synthesis of other compounds?
A: this compound is a valuable starting material for synthesizing various compounds, including:* This compound diisocyanate (MDI): A key ingredient in polyurethane production, synthesized via phosgenation of this compound diamine. [, , , ]* Polydiphenylmethanepyromellitimide: A novel polyimide formed by the condensation polymerization of pyromellitic dianhydride with this compound diisocyanate. []* Amino-ketoxime derivatives: Synthesized by reacting chloroketoxime derivatives of this compound with amines like 9-ethyl-3-aminocarbazole and 4-amino-N-phenylaniline. []
Q16: Has this compound been used in immunological studies?
A: Yes, this compound diisocyanate (MDI) is known to cause occupational respiratory and systemic diseases. [] Studies have investigated the immunological responses to MDI exposure, including skin prick tests and analysis of specific antibodies in serum. []
Q17: What is the historical context of this compound research?
A: Research on this compound and its derivatives has evolved significantly over time, with early studies focusing on its synthesis and basic properties. [, ] Later research explored its use in polymer chemistry, particularly in the production of polyurethanes and polyimides. [, , , , , , , , , ] More recently, researchers have investigated its environmental fate, biodegradation, and potential applications in fields like catalysis. [, , , , , , , ]
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